molecular formula C11H9BrN2 B1532443 5-Bromo-6'-methyl-[2,2']bipyridinyl CAS No. 1187163-77-4

5-Bromo-6'-methyl-[2,2']bipyridinyl

Cat. No.: B1532443
CAS No.: 1187163-77-4
M. Wt: 249.11 g/mol
InChI Key: QXEYHCOZNYXWPL-UHFFFAOYSA-N
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Description

5-Bromo-6’-methyl-[2,2’]bipyridinyl is a derivative of bipyridine, a compound known for its extensive use in coordination chemistry. This compound features a bromine atom at the 5-position and a methyl group at the 6’-position of the bipyridine structure. The unique substitution pattern of 5-Bromo-6’-methyl-[2,2’]bipyridinyl makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6’-methyl-[2,2’]bipyridinyl typically involves the bromination of 6’-methyl-[2,2’]bipyridinyl. One common method is the reaction of 6’-methyl-[2,2’]bipyridinyl with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature to avoid over-bromination and to ensure selective substitution at the 5-position.

Industrial Production Methods

Industrial production of 5-Bromo-6’-methyl-[2,2’]bipyridinyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6’-methyl-[2,2’]bipyridinyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Oxidation and Reduction: Modified bipyridine derivatives with altered redox properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6’-methyl-[2,2’]bipyridinyl primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable chelates with metal centers. This coordination can influence the electronic properties of the metal, affecting its reactivity and catalytic behavior . The bromine and methyl substituents can further modulate the ligand’s steric and electronic characteristics, impacting the overall performance of the metal-ligand complex.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-3-2-4-11(14-8)10-6-5-9(12)7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEYHCOZNYXWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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